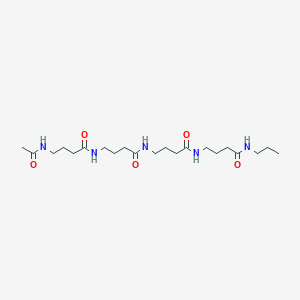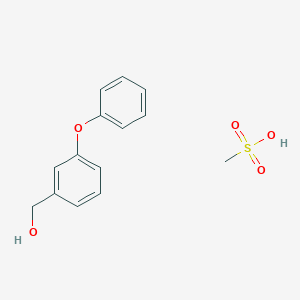![molecular formula C12H9N3OS B14377531 2-{[(Pyridin-3-yl)methyl]sulfanyl}[1,3]oxazolo[4,5-b]pyridine CAS No. 88594-61-0](/img/structure/B14377531.png)
2-{[(Pyridin-3-yl)methyl]sulfanyl}[1,3]oxazolo[4,5-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(Pyridin-3-yl)methyl]sulfanyl}[1,3]oxazolo[4,5-b]pyridine is a heterocyclic compound that features a fused pyridine and oxazole ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring . The pyridin-3-ylmethylsulfanyl group can be introduced via nucleophilic substitution reactions using pyridin-3-ylmethyl halides and thiols .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-{[(Pyridin-3-yl)methyl]sulfanyl}[1,3]oxazolo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under mild conditions to modify the oxazole ring or the pyridine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the oxazole or pyridine rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-{[(Pyridin-3-yl)methyl]sulfanyl}[1,3]oxazolo[4,5-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 2-{[(Pyridin-3-yl)methyl]sulfanyl}[1,3]oxazolo[4,5-b]pyridine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic structure. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolopyridines: Similar in structure but contain a thiazole ring instead of an oxazole ring.
Triazolopyridines: Contain a triazole ring fused to the pyridine ring.
Oxadiazolopyridines: Feature an oxadiazole ring fused to the pyridine ring
Uniqueness
2-{[(Pyridin-3-yl)methyl]sulfanyl}[1,3]oxazolo[4,5-b]pyridine is unique due to its specific combination of a pyridine ring fused to an oxazole ring with a sulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
88594-61-0 |
|---|---|
Fórmula molecular |
C12H9N3OS |
Peso molecular |
243.29 g/mol |
Nombre IUPAC |
2-(pyridin-3-ylmethylsulfanyl)-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C12H9N3OS/c1-3-9(7-13-5-1)8-17-12-15-11-10(16-12)4-2-6-14-11/h1-7H,8H2 |
Clave InChI |
CYERDEKLXXNLRL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)CSC2=NC3=C(O2)C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(E)-tert-Butyldiazenyl]-2-methylhexan-2-ol](/img/structure/B14377472.png)


![2-Methoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14377497.png)
![1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14377502.png)
![4-Chloro-N-(4-{[8-(1H-imidazol-1-yl)octyl]oxy}phenyl)benzamide](/img/structure/B14377504.png)

![2-[2-(1H-Benzimidazol-2-yl)hydrazinylidene]propanoic acid](/img/structure/B14377517.png)



